![molecular formula C17H18Cl2N2O2S B216451 1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B216451.png)
1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as U-73122, and it is a potent inhibitor of phospholipase C (PLC). PLC is an enzyme that plays a crucial role in signal transduction pathways, and its inhibition can have significant effects on cellular processes.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea involves the inhibition of PLC. PLC plays a crucial role in signal transduction pathways, and its inhibition can have significant effects on cellular processes. The inhibition of PLC by this compound leads to a decrease in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which are second messengers involved in cellular signaling pathways. This inhibition ultimately leads to a decrease in cellular responses such as platelet aggregation, smooth muscle contraction, and neuronal signaling.
Biochemical and Physiological Effects:
1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea has been shown to have significant biochemical and physiological effects. The inhibition of PLC by this compound leads to a decrease in platelet aggregation, which has potential therapeutic implications in the treatment of hypertension and thrombotic disorders. The compound has also been shown to have bronchodilator effects, which could be useful in the treatment of asthma. Additionally, this compound has been shown to have neuroprotective effects, which could be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea in lab experiments include its potent inhibition of PLC, which can have significant effects on cellular processes. The compound's synthesis method yields high purity and good yields, which makes it suitable for various lab experiments. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea. One direction is to further investigate its potential therapeutic properties in the treatment of hypertension, asthma, and neurological disorders. Another direction is to study the compound's potential toxicity and develop safer handling and disposal methods. Additionally, the compound's inhibition of PLC could be further studied to understand its role in cellular signaling pathways and identify potential targets for drug development.
Synthesemethoden
The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea involves the reaction of 4-chloro-2,5-dimethoxyaniline with 4-chlorobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with thionyl chloride and N,N-diethylthiourea to obtain the final product. This synthesis method has been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea has been extensively studied for its potential therapeutic properties. The compound's inhibition of PLC has been shown to have significant effects on cellular processes such as platelet aggregation, smooth muscle contraction, and neuronal signaling. Therefore, this compound has been studied for its potential use in the treatment of various diseases such as hypertension, asthma, and neurological disorders.
Eigenschaften
Produktname |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea |
---|---|
Molekularformel |
C17H18Cl2N2O2S |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-22-15-10-14(16(23-2)9-13(15)19)21-17(24)20-8-7-11-3-5-12(18)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,24) |
InChI-Schlüssel |
QHYZRUJWNURJKR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCCC2=CC=C(C=C2)Cl)OC)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=S)NCCC2=CC=C(C=C2)Cl)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.